molecular formula C6H15NO3<br>C6H15NO3<br>(CH2OHCH2)3N B1662121 Triethanolamine CAS No. 102-71-6

Triethanolamine

Cat. No.: B1662121
CAS No.: 102-71-6
M. Wt: 149.19 g/mol
InChI Key: GSEJCLTVZPLZKY-UHFFFAOYSA-N
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Description

Trolamine, also known as triethanolamine, is a tertiary amine and a triol. It is a bifunctional compound that exhibits properties of both alcohols and amines. Trolamine is commonly used as a pH adjuster and surfactant in industrial and cosmetic products such as skin and hair conditioning products .

Mechanism of Action

Target of Action

Triethanolamine (TEA) is a tertiary amine and a triol . It exhibits both properties of alcohols and amines . As an amine, it is capable of accepting a hydrogen to form hydroxide and a conjugate acid . As an alcohol, it is hygroscopic and can be esterified . Therefore, its primary targets are acids and compounds that can be esterified.

Mode of Action

TEA interacts with its targets primarily through two mechanisms. As an amine, it accepts a hydrogen to form hydroxide and a conjugate acid . This reaction raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Biochemical Pathways

TEA is involved in the formation of polyamines, which play specific roles in various tissues . Polyamines are involved in cell growth, differentiation, gene expression, and signal transduction in animals, plants, and microorganisms . They also play a role in several pathophysiological processes including carcinogenesis . In bacteria, TEA is degraded by the enzyme this compound lyase, forming diethanolamine and releasing acetaldehyde .

Pharmacokinetics

It is known that tea exhibits the unique capability of undergoing reactions common to both amines and alcohols . It is used as an alkalizing agent, surfactant, and counter-ion in cosmetic and pharmaceutical formulations .

Result of Action

TEA can inhibit cell proliferation and invasion whilst effectively inducing cell apoptosis and reactive oxygen species (ROS) expression . It is also used in the formation of polyamines, which play a role in cell growth, differentiation, gene expression, and signal transduction .

Action Environment

TEA is often used to facilitate lubricant formation in the drilling process . It is used primarily in making surfactants, such as for emulsifier . It is a common ingredient in formulations used for both industrial and consumer products .

Biochemical Analysis

Biochemical Properties

Triethanolamine plays a significant role in biochemical reactions. It is primarily used in making surfactants, such as for emulsifiers . It neutralizes fatty acids, adjusts and buffers the pH, and solubilizes oils and other ingredients that are not completely soluble in water . As an amine, this compound is mildly alkaline and reacts with acids to form salts or soaps. As an alcohol, it is hygroscopic and can be esterified .

Cellular Effects

This compound has been reported to cause an increased incidence of liver tumors in female B6C3F1 mice, but not in males nor in Fischer 344 rats This suggests that this compound could have different effects on various types of cells and cellular processes

Molecular Mechanism

As an amine, this compound is capable of accepting a hydrogen to form hydroxide and a conjugate acid, which raises the pH of the solution . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Temporal Effects in Laboratory Settings

It is known that this compound and perchlorate should not exceed the specific migration limits (SMLs) of 50 µg/kg food and 2 µg/kg food, respectively, set in the Regulation (EU) 10/2011 . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in several important metabolic pathways. It is a product of stage one of glycolysis, fructose catabolism, pentose phosphate pathway, and glycerol metabolism . The this compound reaction is reversible, hence, necessary for hepatic gluconeogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trolamine is synthesized through the reaction of ethylene oxide with aqueous ammonia. This reaction also produces ethanolamine and diethanolamine. The ratio of the products can be controlled by adjusting the stoichiometry of the reactants .

Industrial Production Methods

In industrial settings, trolamine is produced by reacting ethylene oxide with ammonia in a controlled environment. The reaction is typically carried out in a reactor where the temperature and pressure are carefully monitored to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitrilotriacetic acid.

    Reduction: this compound hydrochloride.

    Substitution: Trolamine salicylate.

Scientific Research Applications

Trolamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Trolamine

Trolamine is unique due to its bifunctional nature, exhibiting properties of both alcohols and amines. This makes it highly versatile in various applications, from industrial to cosmetic and pharmaceutical uses .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2
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InChI Key

GSEJCLTVZPLZKY-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N(CCO)CCO
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Molecular Formula

C6H15NO3, Array
Record name TRIETHANOLAMINE
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Related CAS

64114-46-1, Array
Record name Triethanolamine polymer
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DSSTOX Substance ID

DTXSID9021392
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Molecular Weight

149.19 g/mol
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Physical Description

Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999), Liquid, Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS], Solid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Oily liquid with a mild ammonia odor.
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Record name Ethanol, 2,2',2''-nitrilotris-
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Boiling Point

635.7 °F at 760 mmHg (Decomposes) (NTP, 1992), 350 °C, BP: 335.4 °C, 335.40 °C. @ 760.00 mm Hg, 335.4 °C, 635.7 °F (decomposes)
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Flash Point

365 °F (NTP, 1992), 179 °C, 179 °C (354 °F) - closed cup, 190.5 °C (Open cup), 354 °F (179 °C) (closed cup), 365 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible, In water, 1.0X10+6 mg/L (miscible) at 25 °C, Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%), Soluble in chloroform, Slightly soluble in petroleum ether, 1000 mg/mL, Solubility in water: miscible
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Density

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C, Relative density (water = 1): 1.1, 1.13
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Vapor Density

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (Air = 1), Relative vapor density (air = 1): 5.1, 5.14
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992), 0.00000359 [mmHg], 3.59X10-6 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C:, <0.01 mmHg
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Mechanism of Action

As an amine, trolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid. This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution.
Record name Trolamine
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Color/Form

Viscous liquid, Colorless, Pale-yellow

CAS No.

102-71-6, 64114-46-1
Record name TRIETHANOLAMINE
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Record name TROLAMINE
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Melting Point

70.9 °F (NTP, 1992), 21.5 °C, Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/, 20.5 °C, 21.6 °C, 70.9 °F
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Record name TRIETHANOLAMINE
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Synthesis routes and methods I

Procedure details

22.4 g DP9C/012, 3.9 g Poly G 83-34, 1.0 g Pluronic L-62, 0.4 g trimethylolethane, 2.0 g Cirrasol G-265, 1.0 g DMAMP DBS, and 0.11 g tin catalyst are added to 2.6 g N-methyl pyrrolidone plus 4.7 g methylethylketone, 2.8 g tertiary amyl alcohol, 0.6 g 2,4-pentanedione and 4.0 g diacetone alcohol and are mixed together. The mixture is heated to 60° C. and then reacted for 6 hours in a nitrogen atmosphere. Following the reaction, the resulting polyurethane prepolymer mixture is cooled and then dispersed in 59.0 g of distilled water, 0.1 g trimethylolethane, and 0.2 g triethanolamine with a high shear disperser, resulting in a stable aqueous polyurethane dispersion having about 24% solids by weight of the dispersion. The resulting polyurethane comprises about 3% polyethylene oxide side chains by weight of the solids of the polyurethane, about 12% polyethylene oxide main chains by weight of the solids of the polyurethane, and about 48% blocked polyisocyanates by weight of the solids of the polyurethane.
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59 g
Type
solvent
Reaction Step Two
[Compound]
Name
Pluronic L-62
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Quantity
4.7 g
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
solvent
Reaction Step Three
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
ethanolamines
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0 (± 1) mol
Type
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Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

BM 2: 500 parts of an epoxy resin based on Bisphenol A and epichlorohydrin (epoxy equivalent weight about 500) are dissolved in 214 parts propyleneglycol monomethylether and reacted at 110° C. with 83 parts of a semiester of phthalic acid anhydride and 2 ethylhexanol, in the presence of 0.5 parts of triethylamine as catalyst, to an acid value of below 3 mg KOH/g. Then, 120 parts of an NH-functional oxazolidine of aminoethylethanolamine, 2-ethylhexylacrylate and formaldehyde, and 26 parts diethylaminopropylamine are added and the batch is reacted at 80° C. to an epoxy value of practically zero. The batch is diluted with 200 parts propyleneglycol monomethylether. 70 parts (resin solids) of this oxazolidine modified epoxy resin amine adduct are homogenized for 30 minutes at 50° C. with 30 parts based on resin solids of a crosslinking component obtained through reaction of 1 mole of a toluylene diisocyanate semi-blocked with 2-ethylhexanol and 0.33 moles triethanolamine. The reaction is carried out in a 70% solution of diethyleneglycol dimethylether, at 50 to 60° C. until all isocyanate groups have reacted.
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
epoxy
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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[Compound]
Name
epoxy resin amine
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0 (± 1) mol
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epoxy resin
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Reaction Step Nine
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Ten
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0 (± 1) mol
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Reaction Step Ten
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0 (± 1) mol
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Reaction Step Ten

Synthesis routes and methods V

Procedure details

pyruvate + NADH LDH LDH lactate + NAD
Name
pyruvate NADH
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
lactate NAD
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triethanolamine
Reactant of Route 2
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Triethanolamine
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Triethanolamine
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Reactant of Route 4
Triethanolamine
Reactant of Route 5
Triethanolamine
Reactant of Route 6
Reactant of Route 6
Triethanolamine

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